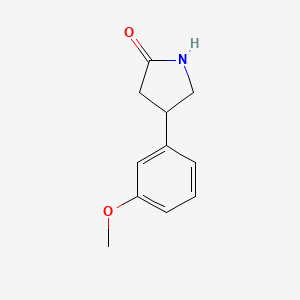
4-(3-Methoxyphenyl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound "4-(3-Methoxyphenyl)pyrrolidin-2-one" is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, properties, and potential applications. These papers discuss compounds with the methoxyphenyl and pyrrolidinone moieties, which are relevant to the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one, a key intermediate for developing calcium channel antagonists, is achieved from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester . Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is accomplished via the rearrangement of chlorinated pyrrolidin-2-ones, indicating the versatility of pyrrolidinone derivatives in chemical transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including X-ray crystallography and theoretical calculations. For example, the conformation of nootropic agents with a methoxybenzoyl-pyrrolidinone structure has been determined, showing that the five-membered ring adopts an envelope conformation . Additionally, the crystal structure of a tetra-substituted pyrrolidine ring compound has been described, providing insights into the spatial arrangement of substituents around the pyrrolidine core .
Chemical Reactions Analysis
The reactivity of pyrrolidinone derivatives is highlighted in the synthesis of various compounds. For instance, the acylation of pyrrolidine-2,4-diones leads to the formation of 3-acyltetramic acids, demonstrating the functionalization at specific positions on the pyrrolidinone ring . Moreover, the formation of metal-lustrous organic crystals from pyrrole derivatives containing a methoxyphenyl group suggests interesting reactivity that leads to unique physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(3-Methoxyphenyl)pyrrolidin-2-one" are influenced by their molecular structure. The presence of methoxy and pyrrolidinone groups can affect the compound's solubility, melting point, and potential for forming crystals with specific lusters . Theoretical studies, such as those on 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, provide computational insights into geometric parameters, vibration frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
4-(3-Methoxyphenyl)pyrrolidin-2-one and its derivatives have been a subject of interest in crystallography. Studies like those conducted by Mohammat et al. (2008) and Zhou et al. (2008) have explored the crystal structures of related compounds. These studies provide insights into the molecular arrangements and interactions within the crystal lattice, which are crucial for understanding the physical and chemical properties of these compounds (Mohammat et al., 2008), (Zhou et al., 2008).
Synthesis and Pharmaceutical Applications
The synthesis of various derivatives of 4-(3-Methoxyphenyl)pyrrolidin-2-one has been explored for potential pharmaceutical applications. For example, Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one derivatives and tested them for antiarrhythmic and antihypertensive effects. Their research indicated that certain compounds exhibited strong activities in these areas, suggesting potential therapeutic applications (Malawska et al., 2002).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been used as antimicrobial and antitumor agents. Sundar et al. (2011) discussed the spiro-indole-pyrrolidine ring system, commonly found in several biologically significant alkaloids, which have applications as antimicrobial and antitumor agents. This highlights the potential of 4-(3-Methoxyphenyl)pyrrolidin-2-one derivatives in developing new therapeutic agents (Sundar et al., 2011).
Conformational and Structural Analysis
Extensive research has been done to understand the conformation and structure of these compounds. Studies like Banerjee et al. (2002) have used X-ray analysis and molecular orbital methods to analyze the structure and conformation of derivatives, providing valuable insights for their application in designing new drugs (Banerjee et al., 2002).
Material Science
ApplicationsCompounds related to 4-(3-Methoxyphenyl)pyrrolidin-2-one have been studied for their potential in material science. For instance, Ogura et al. (2006) synthesized various derivatives to explore their unique physical properties, such as forming organic crystals with metallic luster. This aspect of research opens up avenues for these compounds in advanced material science applications, particularly in the development of new types of organic crystals (Ogura et al., 2006).
Wirkmechanismus
Target of Action
4-(3-Methoxyphenyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
Zukünftige Richtungen
Pyrrolidin-2-ones, including “4-(3-Methoxyphenyl)pyrrolidin-2-one”, have potential applications in medicinal chemistry and pharmacology. They can serve as versatile scaffolds for the development of novel biologically active compounds . Future research could explore the synthesis of new pyrrolidin-2-one derivatives and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBKTGQFCNOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496983 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
38175-34-7 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





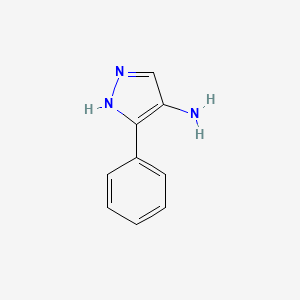
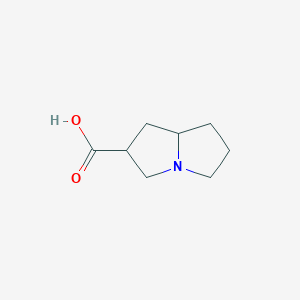
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)
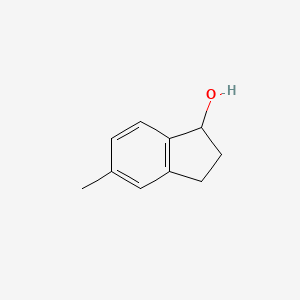
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)
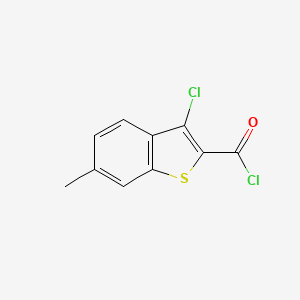
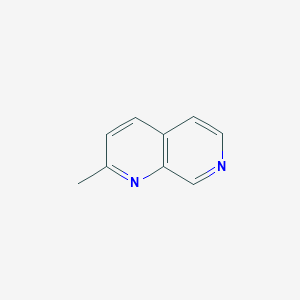
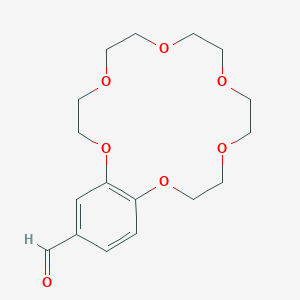
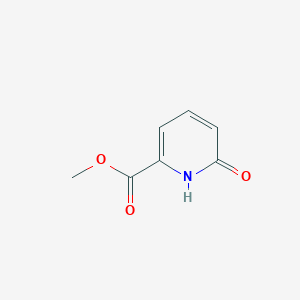


![6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1355561.png)